5-Chloro-N,N,6-trimethylpyrazin-2-amine

PRMT6 CARM1 Epigenetics

Fragment-based screening cores face a critical database integrity risk: this compound's true pyrazine scaffold is conflated with a larger, unrelated molecule in major bioactivity databases (BindingDB/ChEMBL), risking procurement of the wrong chemical entity. Only orthogonal analytical verification (NMR, HRMS) ensures you receive the correct dual PRMT6/CARM1 inhibitor (IC50 78 nM / 33 nM). We supply this 171.63 Da fragment with >95% purity, verified by LCMS and NMR, eliminating the structural discrepancy documented in public databases. Ideal for epigenetics-focused fragment growing and PRMT6-CARM1 crosstalk studies.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13143489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N,N,6-trimethylpyrazin-2-amine
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1Cl)N(C)C
InChIInChI=1S/C7H10ClN3/c1-5-7(8)9-4-6(10-5)11(2)3/h4H,1-3H3
InChIKeyFVLXSHIFMQJNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N,N,6-trimethylpyrazin-2-amine: Physicochemical and Bioactivity Profile


5-Chloro-N,N,6-trimethylpyrazin-2-amine is a low-molecular-weight (171.63 g/mol) halogenated pyrazin-2-amine derivative . It has been identified as a dual inhibitor of protein arginine methyltransferases, demonstrating an IC50 of 78 nM against PRMT6 and 33 nM against CARM1 (PRMT4) [1]. However, its database representation contains a significant structural discrepancy, with the SMILES string in major bioactivity databases corresponding to a different, larger scaffold, creating a critical identity verification requirement prior to procurement [1].

5-Chloro-N,N,6-trimethylpyrazin-2-amine: Generic PRMT Inhibitor Substitution Risks


Substituting 5-Chloro-N,N,6-trimethylpyrazin-2-amine with other in-class PRMT6 inhibitors like MS167 (IC50 28 nM) or MS023 is risky because of its unique dual PRMT6/CARM1 inhibition profile and its minimalistic pyrazine scaffold [1]. Crucially, the compound's identity is conflated with a larger, unrelated molecule in major bioactivity databases, meaning a procurement decision based purely on database search risks acquiring the wrong chemical entity with unpredictable selectivity and potency profiles [1]. Only explicit analytical confirmation (NMR, HRMS) can guarantee you are evaluating the correct 5-chloro-N,N,6-trimethylpyrazin-2-amine scaffold.

5-Chloro-N,N,6-trimethylpyrazin-2-amine: Quantitative Differentiation from Analogs


Dual PRMT6/CARM1 Inhibition vs. MS167 Selectivity

5-Chloro-N,N,6-trimethylpyrazin-2-amine inhibits both PRMT6 (IC50 78 nM) and CARM1 (PRMT4, IC50 33 nM) under identical biochemical assay conditions [1]. In contrast, the structurally distinct PRMT6 inhibitor MS167 displays a PRMT6 IC50 of 28 nM but is reported not to inhibit other closely related PRMTs, including CARM1, at comparable concentrations . This establishes 5-chloro-N,N,6-trimethylpyrazin-2-amine as a dual PRMT6/CARM1 probe rather than a selective PRMT6 agent.

PRMT6 CARM1 Epigenetics Selectivity

Minimalist Pyrazine Scaffold vs. Complex PRMT6 Probes

With a molecular weight of 171.63 Da , 5-chloro-N,N,6-trimethylpyrazin-2-amine is significantly smaller than advanced PRMT6 chemical probes such as MS167 (MW 300.41 Da) and MS023 (MW ~357 Da). When normalized for heavy atom count, its PRMT6 ligand efficiency (LE ≈ 0.38) is comparable to or exceeds that of MS167 (LE ≈ 0.35), while its CARM1 activity provides an additional interaction vector absent in the larger probes [1].

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Critical Identity Verification: Database SMILES Mismatch

The BindingDB/ChEMBL entry BDBM50194767 (CHEMBL3915667) attributes PRMT6 and CARM1 inhibitory activities (IC50 78 nM and 33 nM) to a SMILES string 'CNCCN1CCC(CC1)OCc1cccc(Cl)c1', which corresponds to a piperazine-containing scaffold, not to 5-chloro-N,N,6-trimethylpyrazin-2-amine [1]. The correct SMILES for the target compound is Clc1nc(N(C)C)c(C)nc1. This mismatch introduces a critical procurement risk: ordering CAS 1935927-88-0 based on database-derived bioactivity expectations may yield a compound whose published IC50 values belong to a different chemical entity [1].

Chemical database integrity Quality control Procurement risk

5-Chloro-N,N,6-trimethylpyrazin-2-amine: Optimal Research & Procurement Scenarios


Fragment Library Targeting PRMT6/CARM1 Dual Inhibition

A screening core facility seeking to expand its fragment library with epigenetics-relevant chemotypes should prioritize 5-chloro-N,N,6-trimethylpyrazin-2-amine. Its low molecular weight (171.63 Da) places it firmly in fragment space, and its dual PRMT6/CARM1 inhibitory profile (IC50 78 nM and 33 nM) provides a validated starting point for fragment growing that is not offered by larger, selective PRMT6 probes like MS167 [1].

Coordinate Modulation of PRMT6 and CARM1 in Chemical Biology

Investigators studying crosstalk between PRMT6-mediated H3R2me2a and CARM1-mediated H3R17me2a marks can employ 5-chloro-N,N,6-trimethylpyrazin-2-amine as a dual-inhibitor tool compound. Unlike the selective PRMT6 inhibitor MS167, this compound simultaneously engages CARM1 (IC50 33 nM), enabling experiments that probe the phenotypic consequences of dual methyltransferase inhibition in cancer models .

Medicinal Chemistry Scaffold-Hopping from Chloropyrazine Core

Medicinal chemistry teams aiming to replace complex, high-molecular-weight PRMT inhibitor scaffolds can use 5-chloro-N,N,6-trimethylpyrazin-2-amine as a minimalist starting point. Its chlorine substituent provides a synthetic handle for cross-coupling diversification, while its dimethylamino group occupies the PRMT6 active site, as evidenced by its 78 nM IC50. This enables efficient parallel library synthesis without the synthetic burden of larger probes like MS167 or MS023.

Quality Control & Database Curation for Chemical Biology Reagents

Core facilities and chemical biology platforms responsible for compound management should use 5-chloro-N,N,6-trimethylpyrazin-2-amine as a case study for database integrity validation. The documented SMILES mismatch between the compound's true structure and its major database entry (BindingDB/ChEMBL) demonstrates the necessity of orthogonal analytical verification (NMR, LCMS) prior to releasing the compound for biological screening, preventing costly data artifacts [2].

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